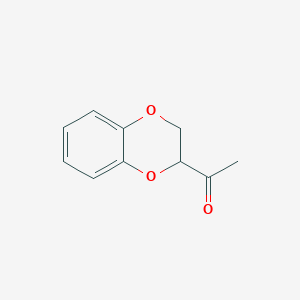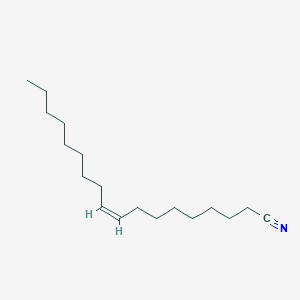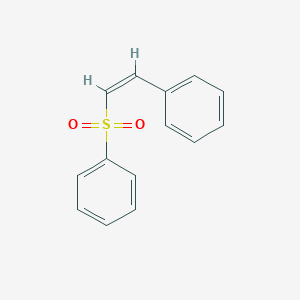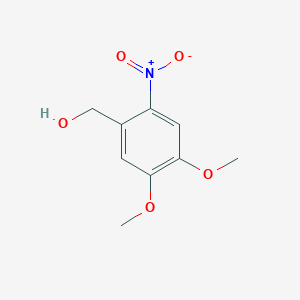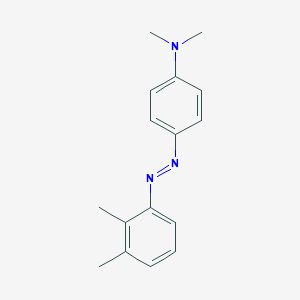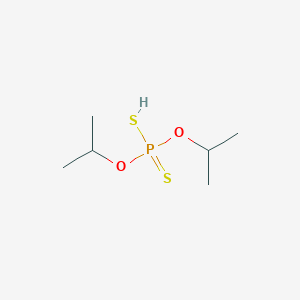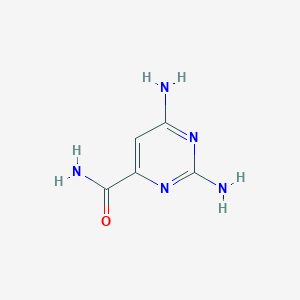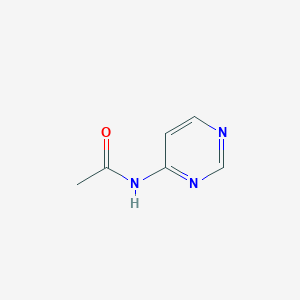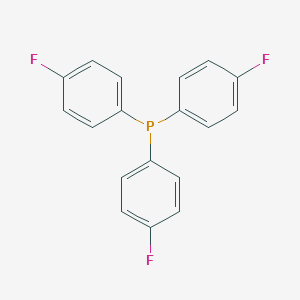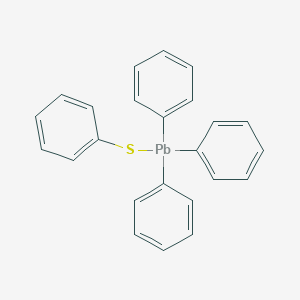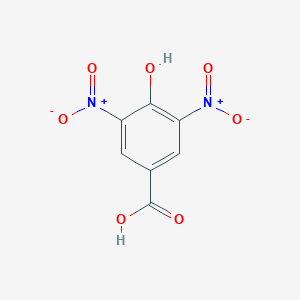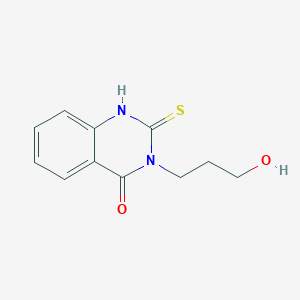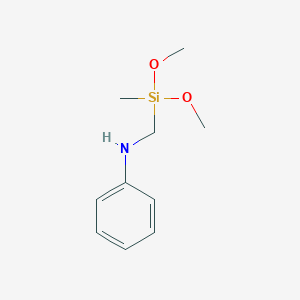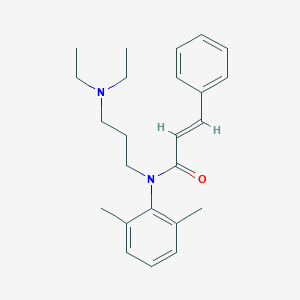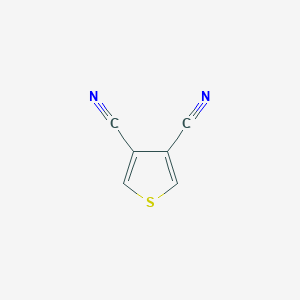
3,4-二氰基噻吩
描述
3,4-Dicyanothiophene is an organic compound with the molecular formula C6H2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two cyano groups (-CN) attached to the 3 and 4 positions of the thiophene ring. This structural modification imparts unique electronic properties to the molecule, making it a valuable building block in various scientific and industrial applications.
科学研究应用
3,4-Dicyanothiophene is widely used in scientific research due to its unique electronic properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of conjugated polymers and small molecules used in organic electronics, such as organic solar cells and light-emitting diodes.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules and ions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: 3,4-Dicyanothiophene is employed in the production of high-performance materials, such as conductive polymers and advanced coatings.
作用机制
Target of Action
3,4-Dicyanothiophene (DCT) is primarily used in the field of organic solar cells (OSCs). Its primary targets are the donor polymers used in these cells . These polymers play a crucial role in the photovoltaic technology, determining the device performance along with the small molecular acceptor .
Mode of Action
DCT is introduced into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers . This structurally simple building block has a strong electron-withdrawing ability, which influences the optical properties, energy levels, film morphology, charge transport, and photovoltaic performance of the OSCs .
Biochemical Pathways
The introduction of DCT into the donor polymer leads to a reduction in energy losses caused by non-radiative recombination of OSCs . This process affects the energy levels of the polymers and improves the open-circuit voltage (VOC) of the solar cells .
Result of Action
The introduction of DCT leads to significant efficiency improvement in OSCs compared to the benchmark polymer PBDB-TF . This is mainly due to a higher open-circuit voltage enabled by the reduced non-radiative recombination energy loss . A high power conversion efficiency (PCE) of 16.6% and a low non-radiative recombination energy loss (0.22 eV) were achieved in ternary OSCs with the DCT-based terpolymer as the electron donor .
Action Environment
The performance of DCT in OSCs can be influenced by various environmental factors While specific environmental factors were not mentioned in the sources, it’s known that factors such as temperature, light intensity, and humidity can affect the performance and stability of OSCs
生化分析
Biochemical Properties
It has been shown to have a strong aggregation property in solution, higher thermal transition temperatures with higher enthalpies, a larger dipole moment, higher relative dielectric constant, and more linear conformation .
Cellular Effects
The cellular effects of 3,4-Dicyanothiophene are primarily observed in the context of organic solar cells (OSCs). It has been reported that introducing 3,4-Dicyanothiophene into a state-of-the-art donor polymer can lead to significant efficiency improvement in OSCs .
Molecular Mechanism
The molecular mechanism of 3,4-Dicyanothiophene involves its strong electron-withdrawing ability. When introduced into a donor polymer, it can reduce energy losses caused by non-radiative recombination of OSCs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dicyanothiophene typically involves the reaction of thiophene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield 3,4-dicyanothiophene. The reaction conditions often include a solvent such as acetonitrile (CH3CN) and a temperature range of 50-70°C.
Industrial Production Methods: In an industrial setting, the production of 3,4-dicyanothiophene can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 3,4-Dicyanothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of 3,4-dicyanothiophene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.
Substitution: The cyano groups in 3,4-dicyanothiophene can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
相似化合物的比较
3,4-Dicyanothiophene can be compared with other thiophene derivatives, such as:
2,5-Dicyanothiophene: Similar to 3,4-dicyanothiophene but with cyano groups at the 2 and 5 positions.
3,4-Dibromothiophene: Contains bromine atoms instead of cyano groups at the 3 and 4 positions.
3,4-Dimethylthiophene: Contains methyl groups at the 3 and 4 positions.
Uniqueness: The presence of cyano groups in 3,4-dicyanothiophene imparts strong electron-withdrawing properties, making it distinct from other thiophene derivatives. This unique electronic characteristic enhances its utility in the synthesis of high-performance materials and its application in various scientific fields.
属性
IUPAC Name |
thiophene-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBLMYJYPZTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172213 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18853-32-2 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Thiophenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What makes 3,4-Dicyanothiophene a promising building block for organic semiconductors?
A1: DCT's appeal stems from its strong electron-withdrawing ability due to the presence of two cyano groups, its structural simplicity, and synthetic accessibility. [, ] These characteristics contribute to desirable properties for organic solar cells, such as low energy loss and wide bandgap. []
Q2: How does the incorporation of 3,4-Dicyanothiophene impact the properties of conjugated polymers used in organic solar cells?
A2: Studies have shown that incorporating DCT into conjugated polymers can enhance their performance in organic solar cells. For instance, a polymer containing DCT, PB3TCN-C66, exhibited superior properties compared to its cyano-free analogue, PB3T-C66. [] These properties include:
- Enhanced Aggregation: Stronger aggregation in solution, contributing to better film morphology in solar cells. []
- Higher Thermal Stability: Higher thermal transition temperatures and enthalpies, crucial for device stability. []
- Increased Polarity: Larger dipole moment and higher relative dielectric constant, facilitating charge separation and transport. []
- More Linear Conformation: Beneficial for charge carrier mobility within the polymer. []
Q3: Can you elaborate on the impact of 3,4-Dicyanothiophene on the performance of organic solar cells?
A3: DCT-based polymers have demonstrated impressive performance in organic solar cells. PB3TCN-C66, when paired with IT-4F as the electron acceptor, achieved a power conversion efficiency (PCE) of 11.2%, significantly higher than the 2.3% PCE observed for the cyano-free analogue. [] Further modifications to DCT-based polymers have yielded even higher PCEs, reaching up to 13.4%. []
Q4: How does the morphology of 3,4-Dicyanothiophene-based polymer blends influence solar cell performance?
A4: Morphological studies on PB3TCN-C66:IT-4F blends revealed improved π–π paracrystallinity, a smaller domain size, and higher phase purity compared to blends without DCT. [] This optimized morphology, attributed to the higher molecular interaction parameter of PB3TCN-C66, facilitates efficient charge transport and collection in solar cells.
Q5: What are the advantages of using 3,4-Dicyanothiophene in terms of energy loss in organic solar cells?
A5: One key advantage of DCT-based polymers is their ability to achieve a higher open-circuit voltage and reduced energy loss compared to many other wide-bandgap polymers. [] This characteristic is crucial for maximizing the efficiency of converting sunlight into electricity in organic solar cells.
Q6: Beyond organic solar cells, what other potential applications exist for 3,4-Dicyanothiophene?
A6: The unique electronic properties of DCT make it a versatile building block for various applications beyond organic solar cells. These include:
- Polymer-polymer rectifying heterojunctions: DCT-based polymers, such as poly(3,4-dicyanothiophene) (PDCTh), have been used to create rectifying heterojunctions with other polymers like MEH-PPV. These devices exhibit promising characteristics for applications in organic electronics. []
- Tetraazaporphyrin synthesis: DCT serves as a precursor for synthesizing nonclassical tetraazaporphyrins, a class of compounds with intriguing photophysical properties. [] This opens up possibilities for applications in fields like photodynamic therapy and molecular electronics.
- Donor-acceptor tubular nanoaggregates: Theoretical studies suggest that cyclic oligothiophenes incorporating DCT can form tubular nanoaggregates with strong donor-acceptor interactions. [] These aggregates exhibit promising electronic properties, such as narrow band gaps and efficient charge separation upon photoexcitation, making them potential candidates for organic photovoltaic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
